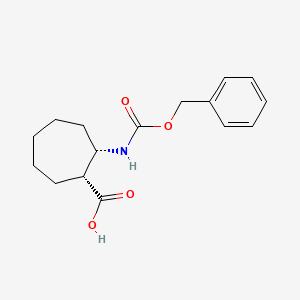![molecular formula C22H19N5O3 B2985413 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 941901-41-3](/img/structure/B2985413.png)
2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H19N5O3 and its molecular weight is 401.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Activity
- Antimicrobial Agents : Some derivatives of pyridines, pyrimidinones, oxazinones, including compounds structurally related to the queried chemical, have been synthesized as antimicrobial agents. These compounds showed significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).
- Anti-inflammatory Agents : Research focusing on similar pyrimidine derivatives has demonstrated good anti-inflammatory activity. These compounds were compared to Prednisolone®, a known anti-inflammatory drug (A. Amr et al., 2007).
Radiopharmaceuticals and Imaging
- Radioligand Imaging : Compounds within this chemical class, specifically a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, have been used as selective ligands for imaging translocator proteins using positron emission tomography (PET) (F. Dollé et al., 2008).
Chemical Synthesis and Structural Studies
- Synthesis of Derivatives : Research has been conducted on the synthesis of polymeric coordination complexes and derivatives, incorporating similar chemical structures. This includes interactions with acetamidine hydrochloride and p-aminobenzamidine dihydrochloride (E. Klimova et al., 2013).
- Crystal Structures : Studies on crystal structures of compounds with similar pyrimidine components have been conducted to understand their conformation and interactions (S. Subasri et al., 2016).
Anticancer and Antiviral Research
- Cytotoxic Activity : Certain derivatives, structurally related to the queried compound, have been synthesized and tested for their anticancer activities on multiple cancer cell lines. Some of these compounds showed appreciable cancer cell growth inhibition (M. M. Al-Sanea et al., 2020).
- HIV-1 Protease Inhibitors : Pyrimidine bases, as part of the P2 ligands in HIV-1 protease inhibitors, have shown remarkable antiviral activity, including against drug-resistant HIV-1 variants (Mei Zhu et al., 2019).
Mécanisme D'action
Target of Action
It’s suggested that the compound may interact withZn–OR and Zn–OH nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, including those involving binuclear phosphatase mimetics .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes in their activity. The search results suggest that the compound may influence the reactions of binuclear phosphatase mimetics . .
Biochemical Pathways
The compound is involved in the hydrolysis of phosphate esters This process is crucial in various biochemical pathways, particularly those related to energy metabolism and signal transduction
Result of Action
Given its potential role in the hydrolysis of phosphate esters , it could influence processes such as energy production and signal transduction at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-15-7-9-16(10-8-15)25-19(28)14-26-18-6-4-12-24-20(18)21(29)27(22(26)30)13-17-5-2-3-11-23-17/h2-12H,13-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKGUZYXZFKBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


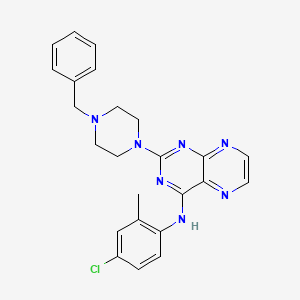
![Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/no-structure.png)
![2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2985334.png)
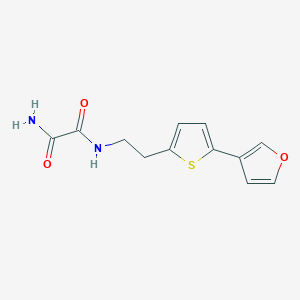
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2985337.png)
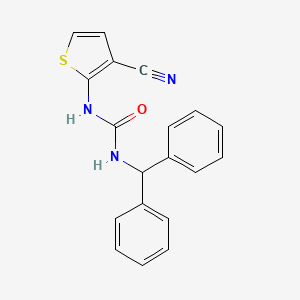
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylethyl)butanamide](/img/structure/B2985340.png)
amine](/img/structure/B2985342.png)
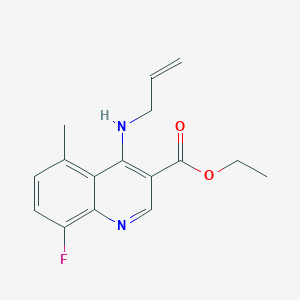
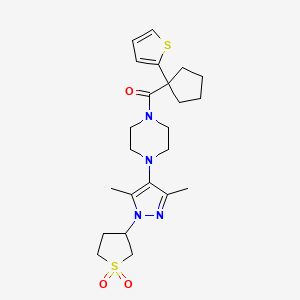
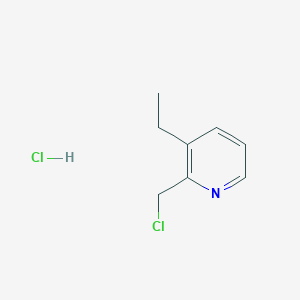
![2-(7-methoxy-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2985350.png)
